Cas no 921842-14-0 (ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate)

Ethyl 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate is a heterocyclic compound combining an indole core with a 1,3,4-oxadiazole moiety, functionalized with an ethyl ester group. This structure imparts potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for bioactive molecule development. The presence of both indole and oxadiazole rings suggests possible interactions with biological targets, including enzymes or receptors, due to their electron-rich aromatic systems. The ethyl ester group enhances solubility and offers a handle for further derivatization. Its synthetic versatility and structural complexity make it a candidate for exploring novel pharmacological or pesticidal activities. Stability under standard conditions facilitates handling in laboratory settings.
ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate structure
921842-14-0 structure
Product name:ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate
CAS No:921842-14-0
MF:C16H17N3O3
MW:299.324483633041
CID:6171061
PubChem ID:40693786

ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate
    • F2227-0284
    • ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate
    • ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate
    • 921842-14-0
    • AKOS024629565
    • ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetate
    • Inchi: 1S/C16H17N3O3/c1-3-14-17-18-16(22-14)13-9-11-7-5-6-8-12(11)19(13)10-15(20)21-4-2/h5-9H,3-4,10H2,1-2H3
    • InChI Key: VMPYCEYOFUNJAK-UHFFFAOYSA-N
    • SMILES: O1C(CC)=NN=C1C1=CC2C=CC=CC=2N1CC(=O)OCC

Computed Properties

  • Exact Mass: 299.12699141g/mol
  • Monoisotopic Mass: 299.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 70.2Ų

ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2227-0284-10μmol
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate
921842-14-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2227-0284-2μmol
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate
921842-14-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2227-0284-4mg
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate
921842-14-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2227-0284-30mg
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate
921842-14-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2227-0284-2mg
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate
921842-14-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2227-0284-5mg
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate
921842-14-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2227-0284-15mg
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate
921842-14-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2227-0284-20mg
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate
921842-14-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2227-0284-5μmol
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate
921842-14-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2227-0284-20μmol
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetate
921842-14-0 90%+
20μl
$79.0 2023-05-16

Additional information on ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate

Recent Advances in the Study of Ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate (CAS: 921842-14-0)

The compound ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate (CAS: 921842-14-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the synthetic versatility of ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate, which combines an indole core with a 1,3,4-oxadiazole moiety. This hybrid structure has been shown to exhibit promising pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers have employed advanced synthetic methodologies, such as multicomponent reactions and catalytic cyclization, to optimize the yield and purity of this compound.

In vitro and in vivo studies have demonstrated that ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These findings suggest its potential as a lead compound for the development of novel anti-inflammatory agents. Additionally, preliminary data indicate that this compound may also modulate cellular signaling pathways associated with cancer progression, making it a candidate for further investigation in oncology research.

Despite these promising results, challenges remain in the optimization of the pharmacokinetic and pharmacodynamic properties of ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate. Recent efforts have focused on structural modifications to enhance its bioavailability and reduce potential off-target effects. Computational modeling and structure-activity relationship (SAR) studies have provided valuable insights into the molecular interactions of this compound, guiding the design of more effective derivatives.

In conclusion, ethyl 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetate represents a promising scaffold for the development of new therapeutic agents. Ongoing research is expected to further elucidate its mechanisms of action and explore its potential in treating various diseases. Future studies should prioritize translational research to bridge the gap between preclinical findings and clinical applications.

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